methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate
Description
Methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate is a heterocyclic compound featuring a fused triazole-oxazine core. Its structure includes a 4-methylphenyl substituent at position 6 and a methyl ester group at position 2. The synthesis of such derivatives often employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective triazole formation .
Properties
IUPAC Name |
methyl 6-(4-methylphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-3-5-10(6-4-9)12-7-17-11(8-20-12)13(15-16-17)14(18)19-2/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJAIJUPUMOZTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN3C(=C(N=N3)C(=O)OC)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 4-methylphenylhydrazine with ethyl acetoacetate can form an intermediate, which then undergoes cyclization with appropriate reagents to form the triazolo-oxazine ring system .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the triazole or oxazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate involves its interaction with specific molecular targets. The triazole and oxazine rings can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxazine-Triazole Core
The pharmacological and physicochemical properties of triazolo-oxazine derivatives are highly influenced by substituents. Below is a comparison with key analogs:
Functional Group Impact on Bioactivity
- Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound may improve cell permeability compared to the carboxylic acid analog , though the latter is more amenable to further derivatization.
- Aryl Substituents : The 4-methylphenyl group balances lipophilicity and metabolic stability, whereas 4-methoxyphenyl analogs (e.g., CAS 1416345-12-4) show increased polarity and hydrogen-bonding capacity .
Biological Activity
Methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources.
- Molecular Formula : C₁₅H₁₇N₃O₄
- Molecular Weight : 303.31 g/mol
- CAS Number : 1982159-40-9
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research has indicated that compounds containing the 1,3,4-oxadiazole scaffold exhibit significant anticancer properties. The mechanism of action often involves the inhibition of various enzymes and growth factors that are crucial for cancer cell proliferation.
- Mechanisms of Action :
- Inhibition of thymidylate synthase and histone deacetylases (HDAC).
- Interaction with nucleic acids and proteins involved in cell cycle regulation.
Table 1 summarizes some findings related to the anticancer activity of similar compounds:
| Compound | Cell Line Tested | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| Compound A | SK-OV-3 (Ovarian) | 19.5 | HDAC inhibition |
| Compound B | HL-60 (Leukemia) | <10 | Thymidylate synthase inhibition |
| Methyl Triazolo Compound | Various | TBD | Multi-target |
2. Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have demonstrated its effectiveness against various strains of bacteria and fungi.
- Study Findings :
- Disc diffusion methods have been employed to assess its antimicrobial properties.
- Results indicate varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.
3. Anthelmintic Activity
Research has explored the anthelmintic potential of compounds structurally similar to methyl triazolo derivatives. These compounds have been found to exhibit notable activity against parasitic infections.
Case Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of methyl triazolo derivatives on human cancer cell lines. The findings showed a significant reduction in cell viability at concentrations as low as 10 µM, suggesting high potency.
Case Study 2: Antimicrobial Screening
In a comparative study on antimicrobial efficacy, methyl triazolo derivatives were tested against standard antibiotics. The results highlighted that these compounds exhibited synergistic effects when combined with conventional antibiotics against resistant bacterial strains.
Q & A
Basic: What established synthetic routes are available for methyl 6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylate, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example, analogous triazolo-oxazine derivatives are synthesized via:
Cyclization : Reacting precursors like aminotriazoles with oxazine-forming reagents under reflux in polar aprotic solvents (e.g., DMF or DMSO) .
Esterification : Introducing the methyl carboxylate group via nucleophilic substitution or coupling reactions, often requiring catalysts like Pd/Cu or bases like triethylamine .
Optimization Strategies :
- Solvent Selection : Use DMF for improved solubility of aromatic intermediates .
- Temperature Control : Maintain 80–100°C during cyclization to avoid side products .
- Catalysts : Pd-mediated cross-coupling reactions enhance regioselectivity .
Yield and purity are monitored via HPLC, with typical yields ranging from 45–70% after column chromatography .
Basic: Which analytical techniques are most effective for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra resolve aromatic protons (δ 6.5–8.0 ppm) and oxazine/triazole backbone signals (δ 3.0–5.5 ppm). Coupling constants confirm stereochemistry .
- Infrared Spectroscopy (IR) : Peaks at 1700–1750 cm⁻¹ (C=O stretching) and 1600 cm⁻¹ (C=N/C=C) validate functional groups .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (error <0.4%) .
Advanced: How can computational methods like molecular docking predict the biological activity of this triazolo-oxazine derivative?
Methodological Answer:
- Target Selection : Prioritize enzymes with known triazole/triazine interactions (e.g., fungal 14α-demethylase or human kinase targets) .
- Docking Workflow :
- Protein Preparation : Retrieve target structures (e.g., PDB: 3LD6) and optimize hydrogen bonding networks .
- Ligand Preparation : Generate 3D conformers of the compound using software like AutoDock Vina .
- Binding Affinity Analysis : Score interactions (e.g., ΔG values) to rank potential inhibition.
- Validation : Compare docking results with in vitro assays (e.g., MIC values for antifungal activity) to refine predictive models .
Advanced: What experimental design strategies address contradictions in pharmacological data across in vitro and in vivo models?
Methodological Answer:
- Dose-Response Curves : Use logarithmic concentration ranges (0.1–100 µM) to identify IC50 discrepancies between cell-based and animal models .
- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain reduced in vivo efficacy .
- Toxicokinetic Profiling : Measure plasma half-life and tissue distribution in rodents to correlate exposure levels with observed activity .
- Control Groups : Include reference drugs (e.g., celecoxib for anti-inflammatory studies) to normalize inter-study variability .
Advanced: How can researchers optimize the compound’s pharmacokinetic properties while retaining bioactivity?
Methodological Answer:
- Lipophilicity Adjustment : Introduce polar substituents (e.g., -OH or -NH2) to reduce logP values predicted via SwissADME, aiming for logP <3 to enhance solubility .
- Prodrug Design : Mask the carboxylate group with ester prodrugs to improve oral bioavailability, followed by enzymatic cleavage in vivo .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis to measure PPB; values >90% suggest limited free drug availability, necessitating structural tweaks .
Advanced: What methodologies resolve structural ambiguities in complex triazolo-oxazine derivatives?
Methodological Answer:
- X-ray Crystallography : Single-crystal analysis confirms the oxazine ring conformation and substituent orientation .
- 2D NMR Techniques : NOESY correlations distinguish between axial and equatorial proton arrangements in the dihydrooxazine ring .
- Isotopic Labeling : Synthesize 13C-labeled analogs to trace carbon connectivity in ambiguous regions .
Advanced: How can environmental impact assessments guide the safe handling of this compound in lab settings?
Methodological Answer:
- Biodegradability Testing : Use OECD 301F assays to measure microbial degradation in aqueous systems .
- Ecotoxicology Profiling : Evaluate acute toxicity in Daphnia magna (EC50) and algae (growth inhibition) to establish safety thresholds .
- Waste Management : Neutralize reactive intermediates with ascorbic acid or charcoal filtration before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
